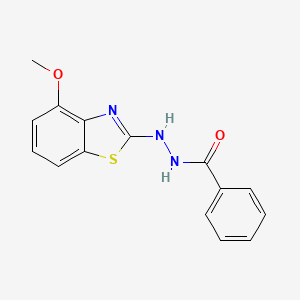

N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

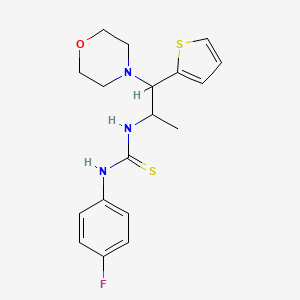

N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a chemical compound with the molecular formula C16H12N4O2S2. It has an average mass of 356.422 Da and a monoisotopic mass of 356.040161 Da .

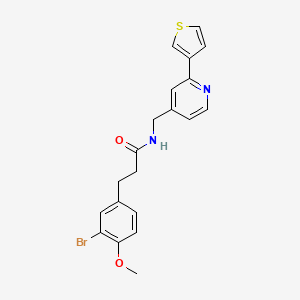

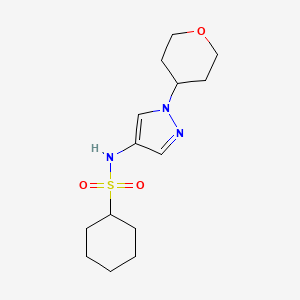

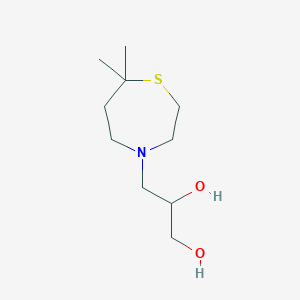

Molecular Structure Analysis

The molecular structure of N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can be analyzed based on its molecular formula C16H12N4O2S2. It contains benzothiazole and carbohydrazide functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide include a density of 1.5±0.1 g/cm3, a boiling point, vapour pressure, enthalpy of vaporization, flash point, and an index of refraction of 1.793. It has a molar refractivity of 99.7±0.3 cm3, 6 H bond acceptors, 2 H bond donors, 4 freely rotating bonds, and no Rule of 5 violations .Wissenschaftliche Forschungsanwendungen

- Research Findings : Scientists have synthesized derivatives of N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide that combine thiazole and sulfonamide groups. These compounds exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Notably, certain derivatives with specific substitutions show attractive antibacterial effects .

- Research Insights : The thiazole ring in N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide contributes to the formation of dense protective coatings during metal surface adsorption. Experimental techniques such as atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) have been used to study its corrosion inhibition properties .

- Research Outcome : Researchers have designed and synthesized N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide derivatives as topoisomerase I inhibitors. These compounds exhibit potent cytotoxicity against human cancer cell lines .

Antibacterial Activity

Corrosion Inhibition

Topoisomerase I Inhibition

These applications highlight the versatility of N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide and underscore its potential in various scientific and medical contexts. Researchers continue to explore its properties and applications, making it an intriguing compound for further study .

Wirkmechanismus

Target of action

Compounds containing a thiazole ring, such as “N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide”, have been found to exhibit a wide range of biological activities . For example, some thiazole derivatives have shown anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .

Mode of action

Thiazole derivatives often interact with their targets through the nitrogen and sulfur atoms in the thiazole ring . These interactions can lead to changes in the activity of the target, such as inhibition of an enzyme.

Biochemical pathways

Without specific information on “N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide”, it’s difficult to say which biochemical pathways it might affect. If it acts similarly to other thiazole derivatives, it could potentially affect pathways involving inflammation and pain perception .

Result of action

If it acts like other thiazole derivatives, it might reduce inflammation and pain by inhibiting COX-2 .

Eigenschaften

IUPAC Name |

N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-20-11-8-5-9-12-13(11)16-15(21-12)18-17-14(19)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPACIPBTCGAQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2549677.png)

![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549681.png)

![7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2549682.png)

![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549687.png)

![2-Chloro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]propanamide](/img/structure/B2549689.png)

![tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate](/img/structure/B2549690.png)

![N-(benzo[d]thiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2549694.png)

![4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane](/img/structure/B2549695.png)